molecular formula C20H22N4S B5549959 5-(4-tert-butylphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B5549959
M. Wt: 350.5 g/mol
InChI Key: RJPHBHUWNZXADN-FYJGNVAPSA-N
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Description

5-(4-tert-butylphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C20H22N4S and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol is 350.15651789 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives has shown promising antimicrobial activities. For instance, the creation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their Schiff base counterparts revealed good to moderate antimicrobial effects against various microorganisms. This research underlines the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Schiff’s bases derived from 1,2,4-triazole have been identified as effective corrosion inhibitors for mild steel in acidic environments. The study of such derivatives indicated a high inhibition performance, with one of the bases achieving 96.6% efficiency. This suggests the significant potential of 1,2,4-triazole derivatives in protecting metals from corrosion, thereby extending their industrial applications (Ansari et al., 2014).

Insecticidal Activity

The synthesis of tetrazole-linked 1,2,4-triazole derivatives has been explored for their insecticidal activity. A new series of these derivatives exhibited significant activity against the Plodia interpunctella, indicating the potential of 1,2,4-triazole compounds in the development of new insecticides (Maddila et al., 2015).

Antitumor Activity

The antitumor potential of 1,2,4-triazole derivatives has also been investigated. A particular study synthesized a compound featuring the 1,2,4-triazole motif, which demonstrated good antitumor activity against the Hela cell line. This finding supports the exploration of 1,2,4-triazole derivatives as potential antitumor agents (叶姣 et al., 2015).

Catalytic Activity in Cross-Coupling Reactions

1,2,4-Triazole-based N-heterocyclic carbene (NHC) ligands have been utilized to synthesize palladium(II) complexes, demonstrating significant catalytic performance in Suzuki–Miyaura cross-coupling reactions. This research highlights the utility of 1,2,4-triazole derivatives in facilitating important chemical transformations, beneficial for pharmaceutical synthesis and material science (Turek et al., 2014).

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-14-6-5-7-15(12-14)13-21-24-18(22-23-19(24)25)16-8-10-17(11-9-16)20(2,3)4/h5-13H,1-4H3,(H,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPHBHUWNZXADN-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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